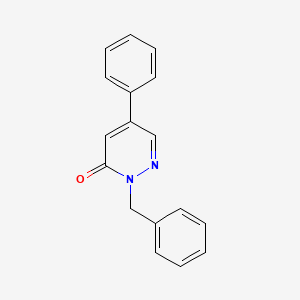
2-Acetoxymethyl-3-methylpyridine-N-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetoxymethyl-3-methylpyridine-N-oxide is a chemical compound that belongs to the class of pyridine N-oxides It is characterized by the presence of an acetoxymethyl group at the 2-position and a methyl group at the 3-position of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxymethyl-3-methylpyridine-N-oxide typically involves the oxidation of 3-methylpyridine derivatives. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as titanium silicalite (TS-1) in methanol as a solvent. This method is efficient and environmentally friendly . Another approach involves the use of sodium percarbonate or sodium perborate in acetic acid as oxidizing agents .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow processes to enhance efficiency and safety. The use of packed-bed microreactors with catalysts like titanium silicalite (TS-1) allows for the continuous production of pyridine N-oxides with high yields and reduced environmental impact .
化学反应分析
Types of Reactions
2-Acetoxymethyl-3-methylpyridine-N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form the corresponding pyridine derivative.
Substitution: The acetoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state pyridine derivatives, while reduction may yield the corresponding pyridine derivative.
科学研究应用
2-Acetoxymethyl-3-methylpyridine-N-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用机制
The mechanism of action of 2-Acetoxymethyl-3-methylpyridine-N-oxide involves its interaction with specific molecular targets and pathways. The acetoxymethyl group can undergo hydrolysis to release acetic acid and the corresponding pyridine derivative, which can then interact with various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Methylpyridine N-oxide: A closely related compound with similar chemical properties but lacking the acetoxymethyl group.
2-Hydroxymethyl-3-methylpyridine-N-oxide: Another similar compound with a hydroxymethyl group instead of an acetoxymethyl group.
Uniqueness
2-Acetoxymethyl-3-methylpyridine-N-oxide is unique due to the presence of the acetoxymethyl group, which imparts distinct chemical reactivity and potential applications. This functional group allows for specific interactions and reactions that are not possible with other similar compounds.
属性
CAS 编号 |
52814-41-2 |
|---|---|
分子式 |
C9H11NO3 |
分子量 |
181.19 g/mol |
IUPAC 名称 |
(3-methyl-1-oxidopyridin-1-ium-2-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO3/c1-7-4-3-5-10(12)9(7)6-13-8(2)11/h3-5H,6H2,1-2H3 |
InChI 键 |
LWFXKBAEJDBJBE-UHFFFAOYSA-N |
规范 SMILES |
CC1=C([N+](=CC=C1)[O-])COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12924886.png)
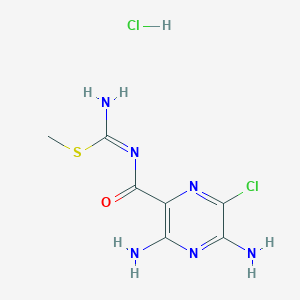
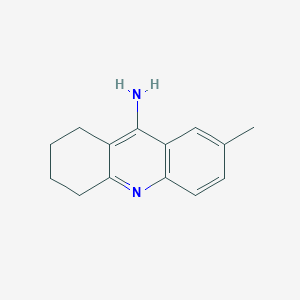
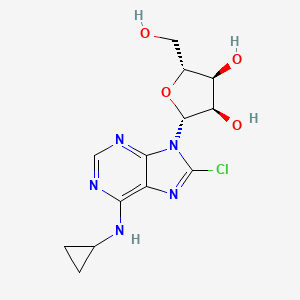
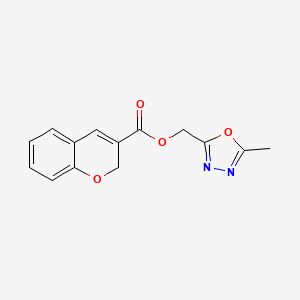
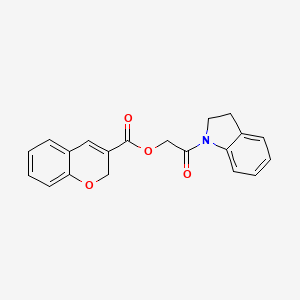
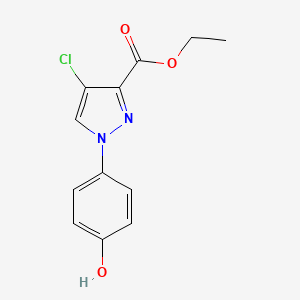


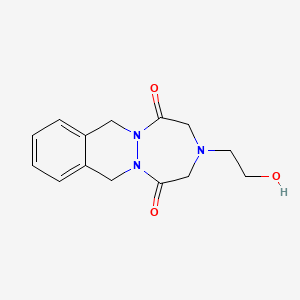
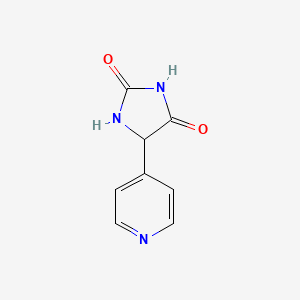
![3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12924937.png)
![(4-(Aminomethyl)-3-methylphenyl)(2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)methanone hydrochloride](/img/structure/B12924944.png)
